2'-Azidoacetophenone

Vilsmeier cyclization oxazole synthesis heterocyclic chemistry

Researchers needing 5-aryloxazole-4-carboxaldehydes face a synthetic dead end with para-substituted azidoacetophenones, which cannot undergo the required intramolecular Vilsmeier cyclization. 2'-Azidoacetophenone solves this: - Ortho-ketoazide architecture enables unique DMF/POCl3 cyclization to oxazole carboxaldehydes (reference 9). - Participates in CuAAC click chemistry for triazole-based probes & β-blocker analogues. - Flash vacuum pyrolysis (650°C) yields indoxyl (75%) for indigo synthesis. Available in research quantities with global shipping.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 16714-26-4
Cat. No. B2999331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Azidoacetophenone
CAS16714-26-4
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1N=[N+]=[N-]
InChIInChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3
InChIKeyACUJRODIVADEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2'-Azidoacetophenone: Ortho-Azido Ketone for Cyclization & Click


2'-Azidoacetophenone (CAS 16714-26-4, C8H7N3O, MW 161.16 g/mol) is an ortho-substituted aryl azido ketone with a melting point of 22–22.5 °C and boiling point of 121 °C at 17 Torr . Unlike simple alkyl azides, the ortho-ketoazide architecture enables unique intramolecular Vilsmeier cyclization pathways to oxazole carboxaldehydes [1] and CuAAC click chemistry applications for triazole synthesis [2]. The compound serves as a versatile intermediate in heterocycle construction and bioconjugation workflows.

1
Intramolecular Vilsmeier cyclization to 5-aryloxazole-4-carboxaldehydes enabled by ortho-azido ketone architecture.
2
CuAAC click chemistry for 1,4-disubstituted 1,2,3-triazoles as functionalized building blocks.
3
Thermal precursor to indoxyl via flash vacuum pyrolysis; also serves as substrate for enantioselective enzymatic reduction.

2'-Azidoacetophenone: Irreplaceable in Ortho-Dependent Reactions


Substituting 2'-azidoacetophenone with its para isomer (4'-azidoacetophenone, CAS 20062-24-2) or with simple benzyl azide eliminates the ortho-proximal ketone architecture essential for intramolecular Vilsmeier cyclization [1]. The ortho-azidoacetophenone scaffold undergoes an unprecedented iminium-mediated cyclization to 5-aryloxazole-4-carboxaldehydes that the para isomer cannot achieve [1]. Similarly, in photoaffinity labeling contexts, the ortho-isomer's photochemical behavior differs fundamentally from both the para-isomer and tetrafluorinated analogues [2]. In CuAAC click chemistry, α-azido ketones including 2'-azidoacetophenone exhibit distinct reactivity profiles relative to simple alkyl azides, with lower overall yields that must be accounted for in experimental design [3].

!
Para isomer (4'-azidoacetophenone) cannot access the ortho-proximal ketone geometry required for Vilsmeier cyclization, making it non-interchangeable for oxazole synthesis.
!
Simple alkyl azides show higher CuAAC reactivity; α-azido ketones like 2'-azidoacetophenone may require adjusted catalyst loading and longer reaction times to achieve comparable conversion.
!
Photochemical behavior in photoaffinity labeling is isomer-dependent; ortho-azidoacetophenone may not exhibit the same cross-linking efficiency as tetrafluorinated analogues without structural optimization.

2'-Azidoacetophenone: Comparative Evidence


Ortho-Only Vilsmeier Cyclization to Oxazole Carboxaldehydes

2'-Azidoacetophenone (ortho-isomer) undergoes Vilsmeier cyclization with DMF/POCl3 at reflux to yield 5-aryloxazole-4-carboxaldehydes via an unprecedented iminium-mediated intramolecular pathway [1]. In contrast, the para-isomer (4'-azidoacetophenone) lacks the ortho-proximal ketone-azide geometry required for this cyclization and does not form the oxazole carboxaldehyde product under identical conditions [1]. This cyclization is unique to ortho-azidoacetophenone scaffolds among aryl azido ketones.

Vilsmeier Cyclization
Head-to-head
Ortho isomer: forms 5-aryloxazole-4-carboxaldehyde under DMF/POCl3 reflux. Para isomer: no cyclization observed.
Ortho-azido ketone architecture uniquely enables this heterocycle formation; para isomer cannot substitute.
Reaction outcome is qualitative (product vs. no product).
Vilsmeier cyclization oxazole synthesis heterocyclic chemistry

One-Pot Dehaloazidation-Vilsmeier Cyclization

While 2'-azidoacetophenone can be directly cyclized under Vilsmeier conditions, a one-pot dehaloazidation-Vilsmeier sequence starting from 2-bromoacetophenone provides better overall yields of the oxazole carboxaldehyde product [1]. This two-step, single-flask procedure avoids isolation of the intermediate 2'-azidoacetophenone and improves synthetic efficiency.

One-Pot Yield
Head-to-head
One-pot from 2-bromoacetophenone: better overall yield to oxazole carboxaldehyde vs. direct cyclization of isolated 2'-azidoacetophenone.
In situ generation may improve synthetic efficiency; isolated azide remains valuable for orthogonal uses.
Yield improvement reported as qualitative ("better yields").
one-pot synthesis oxazole carboxaldehyde dehaloazidation

CuAAC Triazole Yields vs. Alkyl Azides

In CuAAC click reactions with terminal alkynes, substituted 2-azidoacetophenones including 2'-azidoacetophenone yield expected 1,2,3-triazoles in moderate to good yields [1]. However, the reactivity of these α-azido ketones is somewhat lower than that of simple alkyl azides such as benzyl azide under comparable conditions [1].

CuAAC Reactivity
Class-level
α-Azido ketones: moderate to good triazole yields; reactivity lower than simple alkyl azides (e.g., benzyl azide).
Expect reduced kinetics; may need adjusted catalyst loading, extended time, or elevated temperature.
Class-level inference from substituted 2-azidoacetophenones.
CuAAC click chemistry triazole synthesis α-azido ketone

Flash Vacuum Pyrolysis for Indoxyl Synthesis

Flash vacuum pyrolysis (FVP) of 2'-azidoacetophenone at 650 °C yields pure indoxyl in 75% yield [1]. Indoxyl is a valuable intermediate for indigo dyes and biologically active indole derivatives. This transformation is specific to the ortho-azidoacetophenone scaffold and represents an efficient thermal route to indoxyl.

FVP Indoxyl Yield
Reported
75% isolated yield of pure indoxyl at 650 °C via flash vacuum pyrolysis.
Viable thermal route to indoxyl scaffold, bypassing multi-step sequences.
Single reported yield; scale-up reproducibility to verify.
flash vacuum pyrolysis indoxyl heterocyclic synthesis

High-Yield Azide Synthesis from 2-Bromoacetophenone

2'-Azidoacetophenone can be prepared from the corresponding 2-bromoacetophenone via nucleophilic substitution with sodium azide, achieving an 89% isolated yield [1]. This high-yielding preparation establishes a reliable synthetic entry point for the compound.

Synthetic Yield
Reported
89% isolated yield from 2-bromoacetophenone via SN2 with sodium azide.
Reliable preparative method; informs procurement vs. in-house synthesis decision.
Preparative protocol from Bio-Protocol (2021).
azide synthesis SN2 substitution preparative method

Para-Azidoacetophenone Does Not Yield Useful Cross-Links Upon Photolysis

Photolysis of p-azidoacetophenone (para-isomer) does not lead to cross-link formation in photoaffinity labeling applications, whereas its tetrafluorinated analogue can form useful singlet nitrene-derived adducts [1]. While this study focuses on the para-isomer, it provides class-level context that aryl azidoacetophenones exhibit isomer-dependent photochemical behavior, and the ortho-isomer (2'-azidoacetophenone) may similarly require structural optimization for effective photocrosslinking.

Photoaffinity Labeling
Class-level
p-Azidoacetophenone: no cross-links upon photolysis; tetrafluoro analogue forms singlet nitrene adducts. Ortho isomer behavior not directly studied.
Isomer-dependent photochemistry; requires validation if used for photocrosslinking applications.
Evidence from para-isomer study; ortho context inferred.
photoaffinity labeling nitrene chemistry photocrosslinking

2'-Azidoacetophenone: Validated Applications


Oxazole Carboxaldehyde Synthesis via Vilsmeier

2'-Azidoacetophenone is uniquely suited for the synthesis of 5-aryloxazole-4-carboxaldehydes via Vilsmeier cyclization with DMF/POCl3, a reaction that is not accessible using the para-isomer (4'-azidoacetophenone) [1]. This ortho-specific intramolecular cyclization provides a direct route to oxazole carboxaldehydes, which serve as versatile intermediates for further elaboration into pharmacologically relevant heterocycles. For optimal yields, a one-pot dehaloazidation-Vilsmeier sequence starting from 2-bromoacetophenone may be employed [1].

CuAAC for Triazole-Functionalized Building Blocks

2'-Azidoacetophenone participates in CuAAC click chemistry with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles in moderate to good yields, though with somewhat lower reactivity than simple alkyl azides [2]. This reactivity profile makes 2'-azidoacetophenone suitable for constructing triazole-containing molecular probes, β-blocker analogues, and bioconjugates where the acetophenone carbonyl provides a handle for further functionalization [3].

Flash Vacuum Pyrolysis for Indoxyl Synthesis

Flash vacuum pyrolysis of 2'-azidoacetophenone at 650 °C provides indoxyl in 75% yield [4]. This thermal transformation offers a concise route to indoxyl, a key intermediate in indigo dye synthesis and a precursor to biologically active indole derivatives, bypassing traditional multi-step synthetic sequences.

Enzymatic Reduction to Chiral 2-Azido-1-arylethanols

α-Azidoacetophenone derivatives, including the 2'-azidoacetophenone scaffold, undergo enzymatic reduction catalyzed by carbonyl reductase (CMCR) or alcohol dehydrogenase (Ymr226c) to yield optically pure 2-azido-1-arylethanols [5]. These chiral azido alcohols are subsequently converted via CuAAC click chemistry to triazole-containing β-adrenergic receptor blocker analogues [5].

Application
Selection Property
Validation Focus
Vilsmeier Cyclization
Ortho-azido ketone architecture
Reaction outcome vs. para-isomer; one-pot yield optimization
CuAAC Click Chemistry
α-Azido ketone reactivity profile
Catalyst loading, reaction time adjustment vs. simple azides
Flash Vacuum Pyrolysis
Thermal precursor to indoxyl
75% yield reproducibility at preparative scale
Enzymatic Reduction
Ketone substrate for carbonyl reductase
Enantioselectivity and subsequent click conjugation efficiency

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37 linked technical documents
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